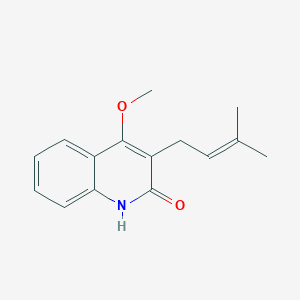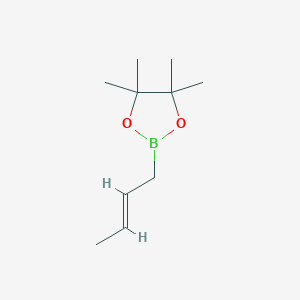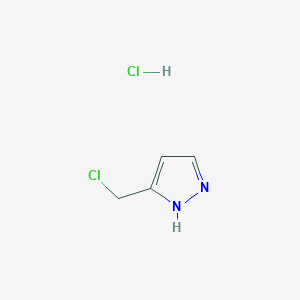
Atanine
Descripción general
Descripción
Atanine is a quinoline alkaloid that was first isolated in 1968 from the Rutaceae family of plants . It has been identified in various members of this family and is known for its diverse pharmacological properties, including anti-protozoal, anti-bacterial, anti-fungal, and anti-viral activities . The compound’s structure includes a quinoline ring system, which is a common feature in many biologically active molecules.
Aplicaciones Científicas De Investigación
Atanine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: It is studied for its role in various biological processes, including enzyme inhibition and receptor binding.
Medicine: this compound’s pharmacological properties make it a candidate for drug development, particularly for anti-protozoal and anti-bacterial therapies.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its bioactivity.
Mecanismo De Acción
Atanine is a bioactive compound isolated from the medicinal plant Evodia rutaecarpa . It has been found to possess anthelmintic activity, meaning it can help expel or destroy parasitic worms
Target of Action
Given its anthelmintic activity, it is likely that this compound interacts with biological targets within parasitic worms to exert its effects .
Mode of Action
It is hypothesized that this compound may interfere with the metabolic processes of parasitic worms, leading to their expulsion or destruction .
Biochemical Pathways
It is likely that this compound interferes with essential metabolic pathways within parasitic worms, disrupting their survival and reproduction .
Result of Action
The primary result of this compound’s action is its anthelmintic activity. It has been found to be effective against parasitic worms, suggesting that it disrupts essential biological processes within these organisms .
Análisis Bioquímico
Biochemical Properties
Atanine plays a crucial role in biochemical reactions, particularly in the metabolism of amino acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the alanine cycle, where it is converted to pyruvate by the enzyme alanine aminotransferase. This reaction is essential for the transfer of nitrogen and carbon between tissues . Additionally, this compound interacts with proteins involved in glycolysis and gluconeogenesis, contributing to energy production and glucose synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the intracellular pH buffering capacity, particularly during high-intensity exercise . This compound’s role in the alanine cycle also impacts glucose metabolism and immune system function, supporting the production of lymphocytes . Furthermore, this compound can modulate the activity of key enzymes involved in glycolysis, thereby influencing cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to alanine aminotransferase, facilitating the conversion of alanine to pyruvate . This interaction is crucial for maintaining the balance of nitrogen and carbon in the body. Additionally, this compound can inhibit or activate enzymes involved in glycolysis and gluconeogenesis, thereby regulating energy production and glucose synthesis . Changes in gene expression related to these metabolic pathways have also been observed in response to this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by temperature and pH . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance muscle carnosine levels and improve exercise performance . At high doses, this compound can cause adverse effects such as paresthesia . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the alanine cycle, glycolysis, and gluconeogenesis . In the alanine cycle, this compound is converted to pyruvate by alanine aminotransferase, which can then enter the tricarboxylic acid cycle for energy production or serve as a precursor for glucose synthesis . This compound also interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Sodium-coupled neutral amino acid transporters, such as those in the SLC38 gene family, play a key role in the transport of this compound across cell membranes . These transporters facilitate the uptake of this compound into cells, where it can be utilized in metabolic processes. This compound’s distribution within tissues is influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it participates in metabolic processes such as glycolysis and the alanine cycle . This compound may also be localized to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . These localizations can affect this compound’s activity and function within the cell, contributing to its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atanine typically involves the selective demethylation of 2,4-dimethoxyquinoline . One method includes the use of a thiolate anion to achieve regioselective demethylation, leading to the formation of 4-hydroxyquinoline . Another approach involves the ortholithiation of 2,4-dimethoxyquinoline, followed by alkylation with prenyl bromide and selective demethylation using dry hydrogen chloride gas in di-isopropyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of quinoline alkaloid synthesis can be applied. These methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Atanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinolines, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
- Dictamine
- Platydesmine
- Araliopsine
- Geibalansine
- ψ-Ribalinine
Atanine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Propiedades
IUPAC Name |
4-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(18-3)11-6-4-5-7-13(11)16-15(12)17/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIWINZXMDJUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)
![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)




